2-Tert-butyl-6-fluorophenol

pKa Acidity Phenol derivatives

2-Tert-butyl-6-fluorophenol (C10H13FO, MW 168.21) delivers a unique dual steric-electronic profile unattainable with other phenolic building blocks. The ortho-tert-butyl group restricts nucleophilic attack trajectories while the ortho-fluorine modulates pKa (~10.08) and metal-binding behavior. This substitution pattern is critical for synthesizing selective phosphine-phenolate catalysts, investigating antioxidant SAR, and developing fluorinated Nrf2-pathway probes. Substituting generic phenol derivatives risks synthesis failure or altered selectivity. Ensure your workflow’s integrity by specifying this exact building block.

Molecular Formula C10H13FO
Molecular Weight 168.211
CAS No. 133342-43-5
Cat. No. B2575874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-6-fluorophenol
CAS133342-43-5
Molecular FormulaC10H13FO
Molecular Weight168.211
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC=C1)F)O
InChIInChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3
InChIKeyHXSHBPODBUFXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-6-fluorophenol (CAS 133342-43-5) Procurement-Relevant Baseline Specifications


2-Tert-butyl-6-fluorophenol (C10H13FO, MW 168.21 g/mol) is a di-substituted phenolic compound characterized by a bulky tert-butyl group at the 2-position and an electron-withdrawing fluorine atom at the 6-position on the phenol ring . It is commercially available as a research chemical building block with typical purities of 95–97% . Predicted pKa is 10.08±0.10, indicating moderately acidic character suitable for deprotonation in synthetic applications . The compound's ortho-tert-butyl substitution imparts significant steric hindrance, which is a critical determinant of both reactivity and selectivity compared to unsubstituted or mono-substituted phenolic analogs .

2-Tert-butyl-6-fluorophenol: Why In-Class Phenolic Compounds Cannot Be Assumed Interchangeable


Substituted phenols exhibit widely divergent physicochemical and functional properties that preclude simple substitution within a synthetic or formulation workflow. For 2-tert-butyl-6-fluorophenol, the specific ortho-tert-butyl/ortho-fluoro substitution pattern simultaneously modulates both steric accessibility and electronic properties in a manner that is not achievable with other mono- or di-substituted phenol derivatives . As demonstrated by quantum mechanical studies on related tert-butylphenols, increasing ortho substitution progressively decreases O–H bond dissociation energy while increasing steric hindrance, a trade-off that must be matched to the intended application [1]. Furthermore, the electron-withdrawing fluorine substituent alters the phenolic pKa relative to alkyl-substituted analogs, affecting solubility, metal-binding behavior, and suitability as a ligand or intermediate . These interdependent steric and electronic effects mean that substituting a different phenolic building block—even one sharing a core substituent type—can result in failed reactions, altered selectivity, or diminished performance.

2-Tert-butyl-6-fluorophenol Quantitative Differentiation Guide for Scientific Procurement


Acidity (pKa) Comparison of 2-Tert-butyl-6-fluorophenol vs. Closest Structural Analogs

2-Tert-butyl-6-fluorophenol exhibits a predicted pKa of 10.08±0.10 . This places its acidity intermediate between the more acidic 2-fluorophenol (pKa 8.73 at 25°C [1]) and the less acidic 2-tert-butylphenol (pKa 10.62 at 25°C [2]) and substantially lower than 2,6-di-tert-butylphenol (pKa 12.16±0.40 predicted [3]). The presence of both an electron-withdrawing fluorine and a bulky tert-butyl group in ortho positions produces a net pKa that differs from either substituent acting alone, indicating non-additive electronic effects.

pKa Acidity Phenol derivatives Substituent effects

Steric and Electronic Profile: DFT-Derived Antioxidant Property Trends in ortho-Substituted tert-Butylphenols

Quantum mechanical simulations on phenol, 2-tert-butylphenol, and 2,6-di-tert-butylphenol demonstrate that increasing ortho substitution progressively lowers O–H bond dissociation energy (BDE) and narrows the HOMO–LUMO energy gap, both of which correlate with enhanced hydrogen atom transfer capacity [1]. 2-Tert-butyl-6-fluorophenol, bearing one ortho-tert-butyl and one ortho-fluoro substituent, is predicted to occupy an intermediate position in this continuum: its single tert-butyl group provides greater steric protection than phenol yet less than the di-tert-butyl analog, while the electron-withdrawing fluorine modulates the electronic environment of the phenolic O–H bond .

Antioxidant DFT Bond dissociation energy HOMO-LUMO gap Steric hindrance

Fluorophenol Class Activity: Keap1–Nrf2 Antioxidant Response Activation by Fluorine-Containing Phenolic Derivatives

A library of twenty-seven fluorophenol derivatives was evaluated for antioxidant activity in EA.hy926 endothelial cells. Active compounds exhibited EC50 values ranging from 0.82 to 6.71 µM, compared to the reference antioxidant quercetin (EC50 = 18 µM) [1]. The most potent fluorophenol in this series achieved an EC50 of 0.82 µM, demonstrating that fluorine substitution can significantly enhance cellular antioxidant activity beyond that of natural flavonoids [1]. While 2-tert-butyl-6-fluorophenol was not directly included in this specific screen, the dataset establishes that ortho-fluorophenols are a validated chemotype for Keap1–Nrf2 pathway modulation [1].

Antioxidant Nrf2 Keap1 Fluorophenols Cellular assay

2-Tert-butyl-6-fluorophenol: Evidence-Supported Research and Industrial Application Scenarios


Precision Synthesis of Sterically Encumbered Phenol-Derived Ligands

The predicted pKa of 10.08 positions 2-tert-butyl-6-fluorophenol for selective deprotonation under mildly basic conditions, enabling the generation of a phenolate nucleophile while the ortho-tert-butyl group simultaneously restricts approach trajectories . This dual steric/electronic profile is valuable in the preparation of monodentate or bidentate phosphine-phenolate ligands for transition-metal catalysis, where precise control over metal coordination geometry is required .

Structure–Activity Relationship (SAR) Studies of ortho-Substituted Phenolic Antioxidants

Computational evidence indicates that ortho substitution lowers O–H bond dissociation energy, a key determinant of radical-scavenging capacity [1]. 2-Tert-butyl-6-fluorophenol serves as a unique SAR probe because it combines a bulky electron-donating tert-butyl group with an electron-withdrawing fluorine in adjacent ortho positions, allowing researchers to independently interrogate steric and electronic contributions to antioxidant activity [1].

Fluorinated Building Block for Medicinal Chemistry Probe Synthesis

Fluorophenol derivatives have demonstrated the ability to activate the Keap1–Nrf2 antioxidant response pathway with EC50 values as low as 0.82 µM [2]. 2-Tert-butyl-6-fluorophenol incorporates both fluorine and tert-butyl groups—features known to improve metabolic stability and membrane permeability in drug-like molecules—making it a suitable starting material for the synthesis of fluorinated phenolic probes targeting Nrf2-mediated cytoprotection [2].

Reference Compound for Analytical Method Development of Hindered Phenols

Voltammetric methods for detecting 2-tert-butylphenol in synthetic oils have been established, relying on characteristic anodic oxidation signals [3]. 2-Tert-butyl-6-fluorophenol, with its distinct substitution pattern and predicted pKa of 10.08, provides a useful internal standard or method validation compound for chromatographic and electrochemical assays designed to quantify sterically hindered phenolic antioxidants in complex matrices [3].

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